1,2,4,5-Diepoxypentane
Overview
Description
1,2,4,5-Diepoxypentane is an organic compound with the molecular formula C₅H₈O₂. It is a diepoxide, meaning it contains two epoxide groups. This compound is known for its reactivity and is used in various chemical synthesis processes. Its structure consists of a five-carbon chain with epoxide groups at the 1,2 and 4,5 positions, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Diepoxypentane can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-2,4-pentanediol with a base, such as sodium hydroxide, to induce cyclization and form the epoxide rings . Another method involves the use of chiral BINAP ligands for enantioselective hydrogenation, followed by cyclization to form the diepoxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process often includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Diepoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide rings can be opened by nucleophiles, leading to the formation of diols or other substituted products.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols, are commonly used to open the epoxide rings.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.
Major Products Formed:
Diols: Formed from nucleophilic ring-opening reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced from oxidation reactions.
Scientific Research Applications
1,2,4,5-Diepoxypentane has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of polymers and as a reactive diluent in epoxy resins.
Mechanism of Action
The mechanism of action of 1,2,4,5-diepoxypentane involves its reactivity as a bis-electrophile. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity makes it useful in cross-linking reactions and as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1,2-Epoxybutane: A smaller epoxide with similar reactivity but fewer carbon atoms.
1,2,3,4-Diepoxytetrahydrofuran: Another diepoxide with a different ring structure.
1,2,3,4-Diepoxypentane: A structural isomer with epoxide groups at different positions.
Uniqueness: 1,2,4,5-Diepoxypentane is unique due to its specific arrangement of epoxide groups, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to form stable diols and other derivatives through nucleophilic ring-opening reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPAOTGVQASBMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960913 | |
Record name | 1,2:4,5-Dianhydro-3-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4051-27-8 | |
Record name | 1,4-Pentadiene diepoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4051-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Diepoxypentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Pentadiene diepoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2:4,5-Dianhydro-3-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-DIEPOXYPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVC272949Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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